molecular formula C20H32O3 B1260283 19-Hydroxyarachidonic acid

19-Hydroxyarachidonic acid

Cat. No. B1260283
M. Wt: 320.5 g/mol
InChI Key: XFUXZHQUWPFWPR-TWVHMNNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-HETE is a HETE that consists of arachidonic acid bearing a hydroxy substituent at position 19. It derives from an icosa-5,8,11,14-tetraenoic acid and an arachidonic acid. It is a conjugate acid of a 19-HETE(1-).

Scientific Research Applications

Metabolic Pathways and Enzymatic Activity

  • Arachidonic Acid Metabolism : 19-Hydroxyarachidonic acid is formed through enzymatic activities involving cytochrome P450 enzymes. For instance, in renal cortex, NADPH-dependent monooxygenase converts arachidonic acid into 19-hydroxyarachidonic acid, among other metabolites (Morrison & Pascoe, 1981).

Cardiovascular and Renal Functions

  • Vascular Effects and Platelet Inhibition : 19(S)-hydroxy-eicosatetraenoic acid, a form of 19-hydroxyarachidonic acid, is known to induce vasorelaxation and inhibit platelet aggregation. It activates the prostacyclin receptor, leading to these cardiovascular effects (Tunaru et al., 2016).

Implications in Blood Pressure Regulation

  • Blood Pressure Modulation : Studies have shown that gene delivery of cytochrome P450 arachidonic acid hydroxylase, which produces 19/20-Hydroxyeicosatetraenoic acids, can significantly affect blood pressure in animal models. This suggests a role for 19-hydroxyarachidonic acid in blood pressure regulation (Zhang et al., 2005).

Enzymatic Specificity and Activity

  • Role of Cytochrome P450 Enzymes : Cytochrome P450 2S1, an enzyme found in the gastrointestinal tract, has been identified as capable of ω-1 hydroxylation of arachidonic acid, producing 19-hydroxyarachidonic acid. This suggests a specific enzymatic activity for P450 2S1 in arachidonic acid metabolism (Fekry et al., 2019).

Renal Function and Na+-K+-ATPase Activity

  • Stimulation of Renal Na+-K+-ATPase : 19(S)-hydroxyeicosatetraenoic acid specifically stimulates the activity of Na+-K+-ATPase in the kidneys. This indicates a potential regulatory role in renal function and electrolyte balance (Escalante et al., 1988).

Other Potential Applications

  • Cardioprotective Effects : 19-Hydroxyeicosatetraenoic acid has demonstrated potential cardioprotective effects against conditions like cardiac hypertrophy, suggesting its significance in heart health management (Elkhatali et al., 2015).
  • Neuroinflammation Imaging : Research in developing a fluorinated version of arachidonic acid, including 19-hydroxyarachidonic acid, for imaging neuroinflammation in conditions such as Alzheimer's disease has shown promise, indicating its potential use in diagnostic imaging (Pichika et al., 2012).

properties

Product Name

19-Hydroxyarachidonic acid

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z)-19-hydroxyicosa-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10-

InChI Key

XFUXZHQUWPFWPR-TWVHMNNTSA-N

Isomeric SMILES

CC(CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O

Canonical SMILES

CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O

synonyms

19(S)-hydroxyeicosatetraenoic acid
19-HETE
19-hydroxy-5,8,11,14-eicosatetraenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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